Phenyracillin

Description

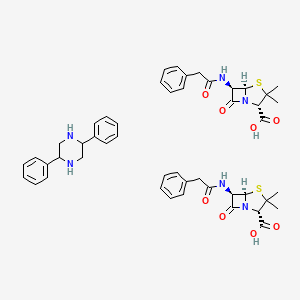

Phenyracillin (CAS 7463-81-2; molecular formula: C₁₆H₁₈N₂) is a semi-synthetic β-lactam antibiotic derived from benzylpenicillin. It belongs to the penicillin class and exhibits antibacterial activity by binding to penicillin-binding proteins (PBPs), which are critical enzymes involved in bacterial cell wall synthesis. This interaction disrupts peptidoglycan cross-linking, leading to cell wall destabilization and eventual bacterial lysis . Phenyracillin’s unique structural feature—a 2,5-diphenylpiperazine group—distinguishes it from other penicillins and may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

7009-88-3 |

|---|---|

Molecular Formula |

C48H54N6O8S2 |

Molecular Weight |

907.1 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,5-diphenylpiperazine |

InChI |

InChI=1S/2C16H18N2O4S.C16H18N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15-18H,11-12H2/t2*11-,12+,14-;/m11./s1 |

InChI Key |

BZSJSZVGLGMMBK-HOTGVXAUSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1C(NCC(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1C(NCC(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1C(NCC(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

7009-88-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phenyracillin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Phenyracillin’s molecular structure includes a β-lactam ring fused with a thiazolidine ring, a hallmark of penicillins. However, the addition of a diphenylpiperazine moiety differentiates it from other derivatives like ampicillin (which has an amino group) or piperacillin (which incorporates a piperazine ring with urea). This structural variation may enhance its stability against β-lactamases or broaden its spectrum of activity.

Table 1: Structural and Pharmacological Profiles

Pharmacokinetic and Efficacy Data

Limited pharmacokinetic data for Phenyracillin are available in the provided evidence. However, comparative studies of related β-lactams highlight critical differences:

- Apalcillin vs. Piperacillin: A crossover study in 10 volunteers revealed that piperacillin demonstrated a higher area under the curve (AUC) and longer half-life than apalcillin when administered intravenously. This suggests piperacillin’s superior bioavailability and prolonged antibacterial effect .

Table 2: Pharmacokinetic Parameters (Selected β-Lactams)

| Parameter | Phenyracillin | Piperacillin | Apalcillin |

|---|---|---|---|

| Half-life (t₁/₂) | Not reported | ~1.0–1.5 hours | ~0.8–1.2 hours |

| Protein Binding | Unknown | 16–30% | 20–25% |

| Primary Excretion | Unknown | Renal (50–70%) | Renal (60–80%) |

Spectrum of Activity and Resistance

- Phenyracillin : Likely effective against penicillin-susceptible strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus), though its diphenylpiperazine group may confer activity against some β-lactamase-producing bacteria.

- Piperacillin: Broad coverage, including Pseudomonas aeruginosa and Enterobacteriaceae, due to enhanced penetration through bacterial outer membranes.

- Apalcillin : Primarily used against Gram-negative bacilli but withdrawn due to emerging resistance .

Table 3: Antimicrobial Spectrum

| Organism | Phenyracillin | Piperacillin | Apalcillin |

|---|---|---|---|

| Staphylococcus aureus | + | ± (MSSA) | - |

| E. coli | ± | +++ | ++ |

| Pseudomonas aeruginosa | - | +++ | + |

| Klebsiella spp. | ± | ++ | ++ |

Key: +++ = High efficacy; ++ = Moderate; + = Limited; ± = Variable; - = No activity

Regulatory and Clinical Considerations

For example, piperacillin’s well-established pharmacokinetic profile and clinical trial data make it a common reference in antibiotic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.